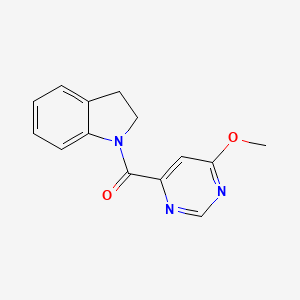

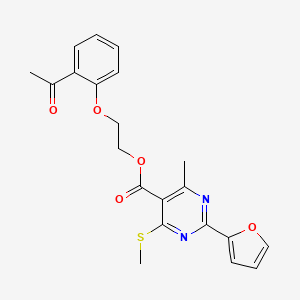

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone, also known as IMPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Vibrational and Electronic Properties Analysis

A combined experimental and theoretical study focused on the vibrational and electronic properties of bis-indolic derivatives, which are related to Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone, explored their potential as precursors to melatonin receptor ligands. The study utilized Density Functional Theory (DFT) and various spectroscopic techniques to analyze the energetic and spectroscopic profiles of these compounds, revealing their electronic properties and potential applications in material science and pharmacology (Al-Wabli et al., 2017).

Corrosion Inhibition

Research on spiropyrimidinethiones, which share structural similarities with Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone, investigated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This study is significant for applications in material protection and industrial chemistry. The inhibitors demonstrated significant efficacy, with their adsorption behavior following Langmuir's adsorption isotherm, suggesting potential applications in corrosion prevention technologies (Yadav et al., 2015).

Pharmacological Potential

Another line of research explored the mode of action of indolicidin, an antimicrobial peptide with a high tryptophan content, which shares structural features with Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone. This study provided insights into the peptide's ability to permeabilize bacterial membranes and form discrete channels, offering a basis for developing new antimicrobial agents (Falla et al., 1996).

Synthetic and Medicinal Chemistry

Further research in synthetic and medicinal chemistry has led to the discovery of potent and selective inhibitors based on the dihydropyrazolopyrimidine scaffold, related to Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone. These inhibitors target specific ion channels, showcasing the compound's potential in drug development and pharmacology (Finlay et al., 2012).

Environmental Monitoring

Moreover, the identification and quantitation of synthetic cannabinoids, structurally related to Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone, in illegal products highlight the importance of analytical methods in environmental monitoring and public health. This research underscores the need for advanced detection and quantification techniques to monitor new psychoactive substances in various matrices (Nakajima et al., 2011).

properties

IUPAC Name |

2,3-dihydroindol-1-yl-(6-methoxypyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-13-8-11(15-9-16-13)14(18)17-7-6-10-4-2-3-5-12(10)17/h2-5,8-9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOHNDJSLCTZGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2800516.png)

![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2800517.png)

![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2800519.png)

![2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine](/img/structure/B2800523.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2800524.png)

![(E)-1,1,1-trifluoro-4-[(4-fluorophenyl)methoxyamino]pent-3-en-2-one](/img/structure/B2800525.png)

![6-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2800527.png)